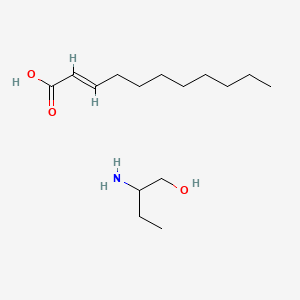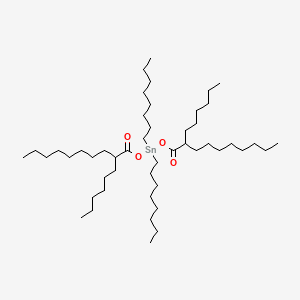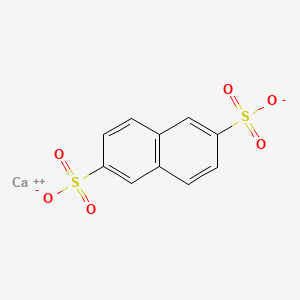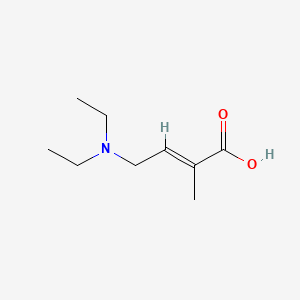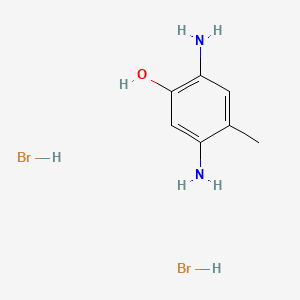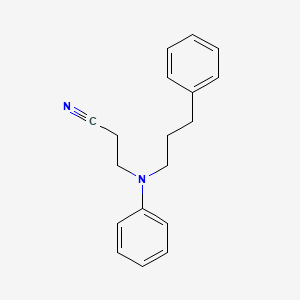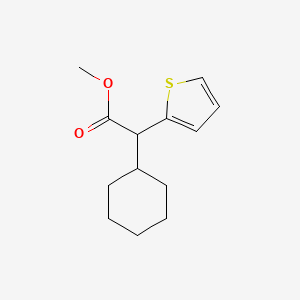
3-Pentylcyclopentyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentylcyclopentyl propionate is an organic compound with the molecular formula C13H24O2 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-pentylcyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentylcyclopentyl propionate typically involves the esterification of 3-pentylcyclopentanol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentylcyclopentyl propionate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pentylcyclopentyl propionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used as a flavoring agent or fragrance component due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 3-Pentylcyclopentyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and propionic acid. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentylcyclopentanol: The alcohol precursor used in the synthesis of 3-Pentylcyclopentyl propionate.
Propylcyclopentyl propionate: A similar ester with a propyl group instead of a pentyl group.
Cyclopentyl propionate: A simpler ester with a cyclopentyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, its unique odor profile makes it valuable in the fragrance industry.
Eigenschaften
CAS-Nummer |
84604-50-2 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(3-pentylcyclopentyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-11-8-9-12(10-11)15-13(14)4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
BWSWHVCPJCKMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(C1)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


